molecular formula C10H11N3O2 B1584707 Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 62772-70-7

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No. B1584707
CAS RN: 62772-70-7
M. Wt: 205.21 g/mol
InChI Key: CDIPVNSOOQOWCY-UHFFFAOYSA-N
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Description

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic organic compound . It is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .


Synthesis Analysis

The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate was established based on X-ray structural analysis . The DFT optimized molecular structure is consistent with the crystal structure determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate is 204.23 . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Transformations

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate, a chemical compound, has been explored in various scientific research contexts, particularly in organic synthesis and the development of novel compounds. For instance, Kuzʼmenko et al. (2020) reported the synthesis of ethyl 2-formyl-9-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate, which underwent cyclization and other reactions to create fused oxopyridazine derivatives and pyrimidine derivatives. These synthetic processes are significant for creating new molecules with potential applications in medicinal chemistry and material science (Kuzʼmenko, Divaeva, & Morkovnik, 2020).

Antimicrobial and Antifungal Applications

Several studies have explored the antimicrobial and antifungal properties of derivatives of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate. Bhoi et al. (2016) synthesized novel derivatives which exhibited significant antibacterial and antioxidant activities, including against Mycobacterium tuberculosis (Bhoi, Borad, Pithawala, & Patel, 2016). Similarly, Kumar et al. (2017) synthesized and screened a series of ethyl 2,7-dimethyl-4-oxo-5-phenyl-3-[(3-phenylisoxazol-5-yl)methyl]-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carboxylates for antibacterial activity against various bacterial species, demonstrating good to excellent activity (Kumar, Lakshmi, Veena, & Sujatha, 2017).

Novel Heterocyclic System Synthesis

The creation of new heterocyclic systems using ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate has been a focus area, contributing to the expansion of available chemical compounds for various applications. Ebrahimpour et al. (2017) prepared derivatives of a new heterocyclic system, pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, by treating ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with various secondary amines, highlighting the compound's utility in synthesizing novel structures with potential applications in pharmaceuticals and materials science (Ebrahimpour, Bakavoli, Shiri, Seyedi, Asghari, & Mague, 2017).

Safety And Hazards

While specific safety and hazards information for Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate was not found, it is generally recommended to ensure good ventilation of the work station, avoid breathing dust, mist, spray, and avoid contact with skin and eyes .

Future Directions

The synthesis of imidazo[1,2-a]pyridines has attracted significant interest due to their promising and diverse bioactivity . Therefore, it is necessary to develop more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects .

properties

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-9(14)8-7(2)12-10-11-5-4-6-13(8)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIPVNSOOQOWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359589
Record name ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate

CAS RN

62772-70-7
Record name ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Laneri, A Sacchia, M Gallitelli, F Arena… - European journal of …, 1998 - Elsevier
The synthesis of a group of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic esters, acids and amides is described. The structures of new compounds are supported by 1 H and 13 C NMR …
Number of citations: 28 www.sciencedirect.com
SB Bhagat, VN Telvekar - Tetrahedron Letters, 2017 - Elsevier
A facile and environmental friendly protocol for the synthesis of N-bridged fused bicyclic compounds such as imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[2,1-b]…
Number of citations: 36 www.sciencedirect.com

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